molecular formula C18H20N2O3S B1228149 3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)propanamide

3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B1228149
M. Wt: 344.4 g/mol
InChI Key: FEGBLJMVULMYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)propanamide is a benzoxazine.

Scientific Research Applications

Structural Analysis and Properties

  • The compound has been examined for its crystal structure, providing insights into its molecular geometry and intermolecular interactions. A study revealed the crystal structure of a related compound, demonstrating its stabilization by hydrogen bonds and intermolecular interactions (Kumar et al., 2016).

Biological Activities

  • Benzoxazin derivatives, like the compound , have been synthesized and tested for biological activity. One study synthesized novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates and tested their activity against bacteria and yeast, demonstrating their effectiveness against Candida albicans (Hachama et al., 2013).
  • Another study explored 3-acyl derivatives of a similar benzoxazin system for cytotoxicity and topoisomerase II inhibitory activity, finding efficacy in certain resistant cell lines (Gomez-Monterrey et al., 2011).

Synthesis and Characterization

  • There has been significant interest in synthesizing and characterizing benzoxazin derivatives due to their diverse applications. For instance, a study synthesized a new benzoxazin derivative and investigated its use as a corrosion inhibitor for carbon steel (Hachama et al., 2016).

Antitumor Activity

  • Some benzoxazin derivatives have shown potential in antitumor activities. A study synthesized quinazolinone analogues and evaluated their antitumor activities, revealing broad spectrum efficacy (Al-Suwaidan et al., 2016).

Antimicrobial and Antioxidant Applications

  • Benzoxazinyl pyrazolone arylidenes, related to the compound , have been synthesized and studied for their antimicrobial and antioxidant properties (Sonia et al., 2013).

properties

Product Name

3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)propanamide

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C18H20N2O3S/c1-12-5-6-16-15(10-12)20(18(22)13(2)23-16)8-7-17(21)19-11-14-4-3-9-24-14/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,19,21)

InChI Key

FEGBLJMVULMYGE-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CCC(=O)NCC3=CC=CS3

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CCC(=O)NCC3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)propanamide
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3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)propanamide

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